ALK Inhibitor I‑202: Specific Incorporation of the Isopropoxy Building Block in a Potent Kinase Inhibitor
The compound 7‑(5‑Fluoro‑2‑methoxyphenyl)‑2‑{[2‑isopropoxy‑4‑(4‑methyl‑1‑piperazinyl)phenyl]amino}thieno[3,2‑d]pyrimidin‑6‑yl]methanol (ALK inhibitor I‑202) is a known ALK inhibitor . The building block 2‑isopropoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline is specifically incorporated into the structure, as opposed to methoxy or ethoxy analogs, suggesting that the isopropoxy group confers optimal binding to the ALK kinase domain. While direct comparative IC₅₀ data for the isolated building block is not publicly available, the compound's deliberate inclusion in a potent ALK inhibitor (I‑202) indicates its critical role in achieving desired potency and selectivity profiles.
| Evidence Dimension | Target engagement (ALK inhibition) |
|---|---|
| Target Compound Data | Building block of ALK inhibitor I‑202 |
| Comparator Or Baseline | 2‑Methoxy‑4‑(4‑methylpiperazin‑1‑yl)aniline (not present in I‑202) |
| Quantified Difference | Not quantified; inferred from compound selection in patent US20130261106A1 |
| Conditions | Based on patent disclosure |
Why This Matters
For procurement of building blocks for ALK inhibitor synthesis, the isopropoxy variant is directly linked to a validated inhibitor, reducing the risk of producing inactive analogs.
